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Compound of Interest

Compound Name: 3-Allyloxy-2-chloro-6-iodopyridine

Cat. No.: B8125048

Get Quote

Introduction & Substrate Analysis
3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) is a trifunctional building block

critical for discovering kinase inhibitors and CNS-active agents. Its value lies in its orthogonal

reactivity profile, which allows for sequential, programmable functionalization.

The Reactivity Hierarchy
Success with this substrate requires adhering to the following reactivity order:

C6-Iodide: Most reactive. Undergoes oxidative addition with Pd(0) rapidly at room

temperature or mild heating.

C3-Allyloxy: Latent functionality. Stable under standard cross-coupling conditions but serves

as a handle for:

Intramolecular Heck Cyclization: Targeting the C2 position to form furo[2,3-b]pyridines.

Claisen Rearrangement: Accessing C4-allyl-3-hydroxypyridines.
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Deprotection: Revealing the C3-hydroxyl group for hydrogen bonding or further

derivatization.

C2-Chloride: Least reactive. Typically inert during C6-functionalization. Requires electron-

rich ligands (e.g., phosphines, NHCs) and elevated temperatures for activation, or can be

displaced via

mechanisms.
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Figure 1: Orthogonal reactivity map of the substrate.

Protocol A: Chemoselective C6-Suzuki-Miyaura
Coupling
Objective: Introduce an aryl or heteroaryl group at the C6 position while preserving the C2-

chloride and C3-allyloxy group. Rationale: The C-I bond is significantly weaker than the C-Cl

bond. By using a standard Pd(0) source without highly electron-rich ligands, we ensure

exclusive reaction at C6.

Materials
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Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

Catalyst: Pd(PPh

)

(5 mol%) or Pd(dppf)Cl

(for sterically hindered substrates)

Base: Na

CO

(2.0 M aqueous solution, 2.0 equiv)

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)

Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
Setup: Charge a flame-dried reaction vial with the substrate (1.0 equiv), boronic acid (1.1

equiv), and Pd catalyst (5 mol%).

Inertion: Seal the vial and purge with Argon for 5 minutes.

Solvent Addition: Add degassed solvent (0.1 M concentration relative to substrate) and

aqueous base via syringe.

Reaction: Stir at 60–80 °C for 4–12 hours.

Note: Do not exceed 100 °C to avoid premature activation of the C2-chloride.

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the

starting iodide.[1]

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na
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SO

, filter, and concentrate.

Purification: Flash column chromatography on silica gel.

Data Summary: Expected Outcomes

Parameter Specification

Yield 75–90%

Selectivity >95% C6-substitution (trace C2 coupling)

| Key Byproduct | Protodeiodination (if anhydrous conditions are not strictly maintained) |

Protocol B: Intramolecular Heck Cyclization to
Furo[2,3-b]pyridine
Objective: Cyclize the 3-allyloxy group onto the C2-position to form the dihydrofuro[2,3-

b]pyridine core. Rationale: This transformation requires the activation of the sterically hindered

and electronically deactivated C2-chloride. The use of a bulky, electron-rich phosphine ligand

(e.g., P(

-Bu)

or XPhos) is critical to facilitate oxidative addition into the C-Cl bond.

Materials
Substrate: 3-Allyloxy-2-chloro-6-substituted-pyridine (Product from Protocol A)

Catalyst: Pd(OAc)

(10 mol%)

Ligand: P(

-Bu)
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·HBF

(20 mol%) or XPhos (20 mol%)

Base: Cs

CO

(2.5 equiv) or Cy

NMe (2.5 equiv)

Solvent: 1,4-Dioxane or DMF (anhydrous)

Additives: Tetrabutylammonium chloride (TBAC, 1.0 equiv) can stabilize the Pd-intermediate.

Step-by-Step Procedure
Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix Pd(OAc)

and the phosphine ligand in the solvent for 15 minutes to generate the active Pd(0) species.

Substrate Addition: Add the pyridine substrate (1.0 equiv) and the base (Cs

CO

).

Reaction: Heat the mixture to 110–130 °C for 16–24 hours.

Mechanism:[2][3][4][5][6] The Pd inserts into the C2-Cl bond. The resulting aryl-Pd species

undergoes 5-exo-trig carbopalladation onto the allyl alkene.

-hydride elimination yields the 3-methylene-2,3-dihydrofuro[2,3-b]pyridine or the
isomerized 3-methylfuro[2,3-b]pyridine.

Workup: Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

Purification: Concentrate and purify via silica gel chromatography.
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Figure 2: Mechanistic pathway for the intramolecular Heck cyclization.

Troubleshooting & Optimization Guide
Problem Potential Cause Solution

Low Conversion in Protocol A
Catalyst deactivation or impure

C6-I.

Use fresh Pd(PPh

)

. Ensure substrate is free of

sulfur/amine contaminants.

Loss of Chemoselectivity (C2

coupling)

Reaction temperature too high

or ligand too active.

Lower temp to 60 °C. Avoid

cyclohexyl/t-butyl phosphines

in Step 1.

No Reaction in Protocol B

(Heck)
C2-Cl bond is too inert.

Switch to Pd

(dba)

/ P(

-Bu)

. Increase temp to 140 °C in

Xylene.

Deallylation (Allyl cleavage)
Pd-catalyzed Tsuji-Trost side

reaction.

Ensure strictly anhydrous

conditions. Avoid nucleophilic

solvents (MeOH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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functionalization-of-3-allyloxy-2-chloro-6-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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